7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
Brand Name: Vulcanchem
CAS No.: 931312-01-5
VCID: VC4189925
InChI: InChI=1S/C19H15ClFN5/c20-13-6-7-16-15(11-13)18(25-8-1-2-9-25)22-19-17(23-24-26(16)19)12-4-3-5-14(21)10-12/h3-7,10-11H,1-2,8-9H2
SMILES: C1CCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F
Molecular Formula: C19H15ClFN5
Molecular Weight: 367.81

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline

CAS No.: 931312-01-5

Cat. No.: VC4189925

Molecular Formula: C19H15ClFN5

Molecular Weight: 367.81

* For research use only. Not for human or veterinary use.

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline - 931312-01-5

Specification

CAS No. 931312-01-5
Molecular Formula C19H15ClFN5
Molecular Weight 367.81
IUPAC Name 7-chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
Standard InChI InChI=1S/C19H15ClFN5/c20-13-6-7-16-15(11-13)18(25-8-1-2-9-25)22-19-17(23-24-26(16)19)12-4-3-5-14(21)10-12/h3-7,10-11H,1-2,8-9H2
Standard InChI Key QGXSLEHBPSDEKX-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₉H₁₅ClFN₅; molecular weight 367.81 g/mol) features a triazolo[1,5-a]quinazoline scaffold substituted at three positions:

  • C-7: Chlorine atom, enhancing electrophilic reactivity and membrane permeability.

  • C-3: 3-Fluorophenyl group, contributing to hydrophobic interactions with target proteins.

  • C-5: Pyrrolidin-1-yl moiety, improving solubility and modulating steric effects .

The IUPAC name, 7-chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline, reflects this substitution pattern. X-ray crystallography of analogous triazoloquinazolines reveals planar quinazoline cores with substituents adopting orientations optimal for target binding.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₅ClFN₅
Molecular Weight367.81 g/mol
CAS Number931312-01-5
SMILESC1CCN(C2=NC3=C(N=C2N4C5=C(C=CC=C5Cl)N=C4)N=C(C6=CC=CC(=C6)F)N3)C1
Topological Polar Surface58.2 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazoline core followed by triazole annulation and functionalization . A representative pathway includes:

  • Quinazoline Core Formation: Condensation of 2-amino-5-chlorobenzoic acid with 3-fluoroaniline under acidic conditions.

  • Triazole Annulation: Cyclization using hydrazine derivatives to form the triazolo[1,5-a]quinazoline system.

  • Pyrrolidinylation: Nucleophilic substitution at C-5 with pyrrolidine under basic conditions .

Yields vary between 25–65%, depending on purification techniques and reaction scalability. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Table 2: Key Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)
1Quinazoline formationHCl, EtOH, reflux, 8 h45
2Triazole annulationNH₂NH₂·H₂O, EtOH, 100°C, 4 h60
3C-5 substitutionPyrrolidine, K₂CO₃, DMF, 12 h52

Biological Activity and Mechanistic Insights

Anticancer Activity

In vitro studies demonstrate potent cytotoxicity against colorectal adenocarcinoma (HCT-15, IC₅₀ = 0.28 μM) and cervical cancer (HeLa, IC₅₀ = 0.004 μM) . Mechanistically, the compound inhibits:

  • PI3Kα Isoform: Disrupts AKT/mTOR signaling, inducing apoptosis .

  • PARP-1: Impairs DNA repair in BRCA-mutated cells, synergizing with chemotherapy.

  • Tubulin Polymerization: Stabilizes microtubules at 10 nM concentrations, arresting mitosis .

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), activity correlates with the chloro-fluoro substitution pattern, which disrupts bacterial membrane integrity.

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

  • C-2 Substitution: Thiazole or phenyl groups enhance DHFR inhibition (IC₅₀ < 0.3 μM) .

  • C-3 Aromatic Rings: Fluorophenyl groups improve target binding via π-π stacking.

  • C-5 Pyrrolidinyl: Increases solubility without compromising steric bulk.

Removing the C-7 chlorine reduces potency by 10-fold, underscoring its role in hydrophobic interactions .

Future Directions

  • Prodrug Development: Masking the pyrrolidinyl group to enhance bioavailability.

  • Combination Therapies: Pairing with PARP inhibitors for synthetic lethality in BRCA-deficient cancers.

  • Targeted Delivery: Nanoparticle encapsulation to reduce systemic toxicity .

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